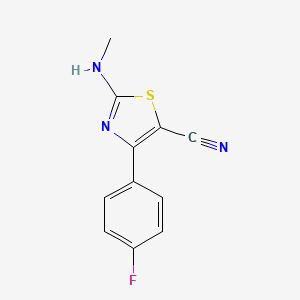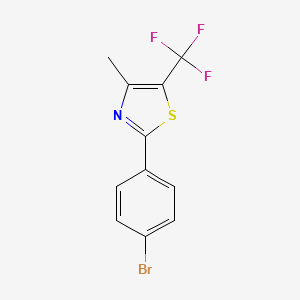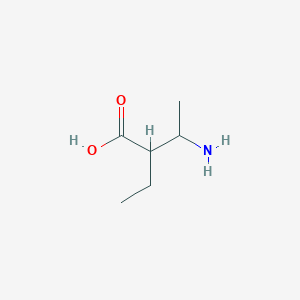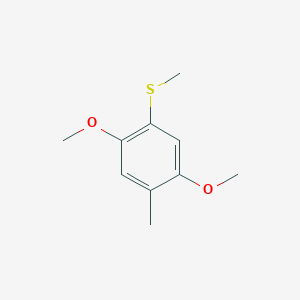
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates. This process typically employs photoredox catalysis, where visible light drives the formation of trifluoromethyl radicals, which then react with suitable precursors to form the desired compound . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, photoredox catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for various diseases.
Mecanismo De Acción
The mechanism by which 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity. These interactions often involve specific pathways and molecular targets, such as enzymes or receptors, which are crucial for the compound’s biological activity .
Comparación Con Compuestos Similares
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain chemical reactions.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-propan-2-ylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXCXGYWLOAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B8010577.png)
![N-[4-(2-amino-7-chloro-5-oxochromeno[2,3-b]pyridin-3-yl)sulfonylphenyl]acetamide](/img/structure/B8010585.png)









![3-(benzo[b]thiophen-3-yl)morpholine](/img/structure/B8010656.png)


